Cas no 916979-29-8 (2-\u200bPyrimidin-\u200b4,\u200b5,\u200b6-\u200bd3-\u200bamine)
2-\u200bPyrimidin-\u200b4,\u200b5,\u200b6-\u200bd3-\u200bamine Chemical and Physical Properties
Names and Identifiers
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- pyrimidin-d3-2-amine
- 2-Pyrimidin-4,5,6-d3-amine
- 2-\u200bPyrimidin-\u200b4,\u200b5,\u200b6-\u200bd3-\u200bamine
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- Inchi: 1S/C4H5N3/c5-4-6-2-1-3-7-4/h1-3H,(H2,5,6,7)
- InChI Key: LJXQPZWIHJMPQQ-UHFFFAOYSA-N
- SMILES: NC1=NC([H])=C([H])C([H])=N1
Experimental Properties
- Solubility: Dichloromethane; Ethyl Acetate; Methanol
2-\u200bPyrimidin-\u200b4,\u200b5,\u200b6-\u200bd3-\u200bamine Security Information
- Storage Condition:Room Temperature
2-\u200bPyrimidin-\u200b4,\u200b5,\u200b6-\u200bd3-\u200bamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A629256-5mg |
2-\u200bPyrimidin-\u200b4,\u200b5,\u200b6-\u200bd3-\u200bamine |
916979-29-8 | 5mg |
$ 483.00 | 2023-04-19 | ||
| TRC | A629256-10mg |
2-\u200bPyrimidin-\u200b4,\u200b5,\u200b6-\u200bd3-\u200bamine |
916979-29-8 | 10mg |
$ 942.00 | 2023-04-19 | ||
| TRC | A629256-25mg |
2-\u200bPyrimidin-\u200b4,\u200b5,\u200b6-\u200bd3-\u200bamine |
916979-29-8 | 25mg |
$ 2067.00 | 2023-04-19 |
2-\u200bPyrimidin-\u200b4,\u200b5,\u200b6-\u200bd3-\u200bamine Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on 2-\u200bPyrimidin-\u200b4,\u200b5,\u200b6-\u200bd3-\u200bamine
Introduction to 2-Pyrimidin-4,5,6-triad3-amine (CAS No. 916979-29-8)
2-Pyrimidin-4,5,6-triad3-amine, identified by its Chemical Abstracts Service (CAS) number 916979-29-8, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrimidine derivatives, a class of molecules known for their diverse biological activities and applications in drug development. The structural framework of 2-Pyrimidin-4,5,6-triad3-amine incorporates a pyrimidine core substituted with an amine group at the 3-position, along with additional substituents at the 4, 5, and 6 positions. This specific arrangement imparts unique chemical and pharmacological properties that make it a promising candidate for further investigation.
The significance of 2-Pyrimidin-4,5,6-triad3-amine lies in its potential as a building block for the synthesis of more complex pharmacophores. Pyrimidine derivatives are widely recognized for their role in various biological processes, including DNA and RNA synthesis, enzyme inhibition, and modulation of signal transduction pathways. The introduction of an amine group at the 3-position of the pyrimidine ring enhances its reactivity and allows for further functionalization, enabling the design of molecules with tailored biological activities.
In recent years, there has been a surge in research focused on developing novel therapeutic agents targeting cancer, infectious diseases, and inflammatory disorders. 2-Pyrimidin-4,5,6-triad3-amine has emerged as a compound of interest due to its structural similarity to known bioactive molecules. Its ability to interact with biological targets such as kinases, transcription factors, and other enzymes makes it a valuable scaffold for drug discovery efforts. The compound's unique chemical properties also make it suitable for exploring new synthetic pathways and methodologies that could lead to the development of next-generation pharmaceuticals.
One of the most compelling aspects of 2-Pyrimidin-4,5,6-triad3-amine is its potential application in the development of small-molecule inhibitors. Small-molecule inhibitors have become increasingly important in modern medicine due to their high specificity and efficacy. By targeting specific enzymatic or protein interactions, these inhibitors can modulate disease pathways effectively. The amine group in 2-Pyrimidin-4,5,6-triad3-amine provides a handle for covalent bond formation or hydrogen bonding interactions with biological targets, which is crucial for designing potent and selective inhibitors.
Recent studies have highlighted the role of pyrimidine derivatives in oncology research. Compounds similar to 2-Pyrimidin-4,5,6-triad3-amine have shown promise in preclinical models as inhibitors of tyrosine kinases and other cancer-related enzymes. The ability to modulate these enzymes can lead to the development of drugs that disrupt tumor growth and progression. Furthermore, the structural flexibility of pyrimidine derivatives allows for modifications that can enhance drug-like properties such as solubility, bioavailability, and metabolic stability.
The synthesis of 2-Pyrimidin-4,5,6-triad3-amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as cross-coupling reactions, nucleophilic substitutions, and cyclization reactions are often employed to construct the pyrimidine core and introduce the necessary substituents. The development of efficient synthetic routes is essential for scaling up production and making this compound accessible for further pharmacological studies.
In addition to its pharmaceutical applications, 2-Pyrimidin-4,5,6-triad3-amine has potential uses in agrochemicals and material science. Pyrimidine derivatives are known to exhibit herbicidal and fungicidal properties due to their ability to interfere with essential biological processes in plants and fungi. The amine-substituted pyrimidine could serve as a precursor for developing novel agrochemicals that offer improved efficacy and environmental safety.
The future direction of research on 2-Pyrimidin-4,5,6-triad3-amine includes exploring its interactions with various biological targets through computational modeling and experimental validation. High-throughput screening (HTS) techniques can be employed to identify potential drug candidates derived from this scaffold. Additionally, structure-based drug design approaches can be utilized to optimize the compound's binding affinity and selectivity.
The development of novel synthetic methodologies is another area where 2-Pyrimidin-4,5,6-triad3-amine holds promise. Transition-metal-catalyzed reactions and biocatalytic approaches can provide greener alternatives to traditional synthetic routes. These advancements not only improve efficiency but also reduce environmental impact during drug production.
Overall,2-Pyrimidin-4,,5,,6-triad3-amine (CAS No. 916979—29—8) represents a significant compound in pharmaceutical chemistry with diverse applications across multiple therapeutic areas Its unique structural features make it an attractive scaffold for drug discovery efforts aimed at addressing unmet medical needs Further exploration into its synthesis pharmacologyand potential uses will undoubtedly contribute valuable insights into next-generation therapeutics
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